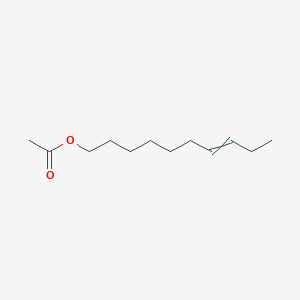
2-(Thiophene-2-sulfonylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophene-2-sulfonylamino)-benzoic acid, or TSBA, is an organosulfur compound that is widely used in scientific research as a model compound for other molecules. It is a small molecule that can be easily synthesized and manipulated in the laboratory, making it an ideal starting material for a variety of experiments. TSBA is a versatile compound that has been used in a variety of studies, ranging from in vivo and in vitro experiments to biochemical and physiological studies.
Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, including structures akin to 2-(Thiophene-2-sulfonylamino)-benzoic acid, have a prominent place in medicinal chemistry due to their diverse bioactivities. These compounds are found in both natural and synthetic molecules with significant antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Their utility extends beyond pharmaceuticals, finding applications in organic materials due to their electronic properties, and in agrochemicals, flavors, and dyes. Recent advancements in the synthesis of thiophene derivatives highlight the ongoing interest in developing efficient, versatile, and eco-friendly methods for their production, with applications spanning from natural product synthesis to drug development (Xuan, 2020).
Advances in Sulfur Chemistry for Acid Gas Treatment
The significance of thiophene derivatives extends into environmental science, particularly in the treatment of acid gases. Innovations in sulfur chemistry have led to the development of advanced processes for desulfurization, where thiophene derivatives play a crucial role. These processes are essential for reducing sulfur emissions and mitigating their impact on human health, the environment, and industrial equipment. The review of sulfur chemistry in the context of acid gas treatment underscores the importance of understanding the complex reactions involved in the thermal stage of the Claus process, aiming to enhance the efficiency of sulfur recovery and improve sulfur quality (Gupta, Ibrahim, & Shoaibi, 2016).
Biodegradation of Condensed Thiophenes
Environmental persistence and biodegradation of thiophene derivatives, particularly those found in petroleum, are of considerable interest. Research has focused on understanding the biodegradation mechanisms of condensed thiophenes like dibenzothiophene and its derivatives. These compounds, significant in the organosulfur fraction of petroleum, pose challenges in petroleum-contaminated environments. Studies on the biodegradation pathways, identification of metabolites, and the overall impact on environmental health highlight the need for further research to develop effective strategies for managing thiophene pollution (Kropp & Fedorak, 1998).
Propriétés
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10/h1-7,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFUBQLKZGNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368055 |
Source


|
| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophene-2-sulfonylamino)-benzoic acid | |
CAS RN |
82068-33-5 |
Source


|
| Record name | 2-[(2-Thienylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)


![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)





![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
